molecular formula C16H22N2O2 B7887228 Benzyl 3-(cyclopropylamino)piperidine-1-carboxylate

Benzyl 3-(cyclopropylamino)piperidine-1-carboxylate

Cat. No.: B7887228
M. Wt: 274.36 g/mol
InChI Key: ZXXFGEDOFVJCCX-UHFFFAOYSA-N
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Description

Benzyl 3-(cyclopropylamino)piperidine-1-carboxylate is a piperidine-derived compound featuring a benzyloxycarbonyl (Cbz) protecting group at the 1-position and a cyclopropylamino substituent at the 3-position of the piperidine ring. The cyclopropylamino group may enhance metabolic stability and influence receptor binding, a common strategy in medicinal chemistry to optimize pharmacokinetic properties.

Properties

IUPAC Name

benzyl 3-(cyclopropylamino)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c19-16(20-12-13-5-2-1-3-6-13)18-10-4-7-15(11-18)17-14-8-9-14/h1-3,5-6,14-15,17H,4,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXXFGEDOFVJCCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Benzyl 3-(cyclopropylamino)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological properties, mechanisms of action, and comparative analysis with similar compounds.

The synthesis of this compound generally involves multi-step processes that include the reaction of benzyl piperidine-1-carboxylate with cyclopropylamine. The conditions for this reaction often require specific temperatures and solvents to optimize yield and purity. The compound's structural formula is represented as follows:

C15H20N2O2\text{C}_{15}\text{H}_{20}\text{N}_2\text{O}_2

Biological Activity

Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown the compound's effectiveness against various bacterial strains, suggesting its potential as a lead compound in developing new antibiotics .

Anticancer Activity
Preliminary studies have demonstrated that this compound may possess anticancer properties. It has been observed to inhibit the proliferation of certain cancer cell lines, indicating its potential role in cancer therapy . The mechanism by which it exerts these effects is still under investigation, but it is hypothesized that it may interact with specific cellular pathways involved in cell growth and apoptosis.

The biological activity of this compound is thought to stem from its interaction with various molecular targets within cells. It may modulate receptor activities or enzyme functions, influencing physiological responses. For instance, it could act as an agonist or antagonist at certain neurotransmitter receptors, thereby affecting signaling pathways related to pain perception and inflammation .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound Biological Activity Mechanism
Benzyl 3-(hydroxymethyl)piperidine-1-carboxylateAntimicrobial, anticancerReceptor modulation
N-(Cyclopropylmethyl)-3-hydroxypropylamineNeuropharmacological effectsModulation of neurotransmitter systems
Benzyl 2-(2-(cyclopropylamino)pyridin-3-yl)piperidine-1-carboxylatePotential anticancer activityInteraction with CNS receptors

The table illustrates how these compounds share similar structural features but differ in their biological activities and mechanisms.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Antimicrobial Efficacy : A study conducted on various bacterial strains showed that this compound inhibited growth at concentrations as low as 10 µg/mL, suggesting a robust antimicrobial effect .
  • Cancer Cell Proliferation : In vitro assays demonstrated a significant reduction in cell viability for breast cancer cell lines when treated with this compound, achieving IC50 values around 15 µM .

Scientific Research Applications

Structural Characteristics

  • Molecular Formula : C16H22N2O2
  • Molecular Weight : Approximately 278.36 g/mol
  • Structure : The compound features a piperidine ring, a cyclopropylamino group, and a benzyl ester functional group. This unique structure enhances its interaction with biological systems, making it a candidate for pharmacological investigation.

Scientific Research Applications

Benzyl 3-(cyclopropylamino)piperidine-1-carboxylate has several noteworthy applications in scientific research:

Medicinal Chemistry

  • Drug Development : The compound serves as a lead for developing new drugs targeting neurological disorders due to its structural properties that may interact with various receptors involved in neurotransmitter systems .
  • Neuroactive Properties : Preliminary studies suggest that it may influence neurotransmitter pathways, which are crucial in treating conditions like anxiety and depression .

Biological Studies

  • Receptor Binding Studies : Interaction studies have demonstrated its binding affinity to serotonin and dopamine receptors, indicating potential applications in mood regulation and psychotropic treatments .
  • Enzyme Inhibition : The compound is investigated for its ability to inhibit specific enzymes, which could be relevant in the context of neurodegenerative diseases .

Antitumor Potential

  • Some studies have suggested that this compound may exhibit antitumor properties by inhibiting cancer cell proliferation and inducing apoptosis in vitro .

Case Studies

Several case studies have explored the pharmacological effects of this compound:

Study on Anxiety Models

  • In animal models, administration of this compound resulted in decreased anxiety-like behaviors, suggesting its potential as an anxiolytic agent .

Depression Treatment

  • Research indicated that this compound could enhance serotonin levels in the brain, contributing to antidepressant effects observed in preclinical trials .

Neuroprotective Effects

  • Some studies reported that this compound exhibited neuroprotective properties in models of neurodegeneration, highlighting its versatility as a therapeutic candidate .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between the target compound and its analogs:

Compound Name Substituent (Position) Molecular Formula Molecular Weight CAS Number Key Properties/Notes
Benzyl 3-(cyclopropylamino)piperidine-1-carboxylate Cyclopropylamino (3) Not provided ~275 (estimated) Not provided Hypothesized metabolic stability due to cyclopropane; limited toxicity data.
Benzyl 4-aminopiperidine-1-carboxylate Amino (4) C₁₃H₁₈N₂O₂ 246.30 120278-07-1 Limited toxicological data; requires caution in handling.
Benzyl 3-chloropiperidine-1-carboxylate Chloro (3) C₁₃H₁₆ClNO₂ 269.73 1353965-30-6 Electron-withdrawing substituent may increase reactivity.
Benzyl 3-(2-bromoacetyl)piperidine-1-carboxylate 2-Bromoacetyl (3) C₁₅H₁₈BrNO₃ 340.21 1219813-77-0 Bromoacetyl group enables alkylation reactions; higher molecular weight.
(S)-Benzyl 3-aminopiperidine-1-carboxylate Amino (3, stereospecific) C₁₃H₁₈N₂O₂ 246.30 876461-55-1 Stereochemistry may influence biological activity; used in enantioselective syntheses.
Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate Chlorocarbonyl (4) C₁₄H₁₆ClNO₃ 297.74 1353965-30-6 Reactive chlorocarbonyl group; used in acyl transfer reactions.

Functional Group Impact on Properties

  • Cyclopropylamino vs.
  • Chloro vs. Cyclopropylamino: The chloro substituent in Benzyl 3-chloropiperidine-1-carboxylate is electron-withdrawing, which could enhance electrophilic reactivity, whereas the cyclopropylamino group may participate in hydrogen bonding.
  • Stereochemical Considerations: Enantiomers like (S)-Benzyl 3-aminopiperidine-1-carboxylate highlight the importance of chirality in drug design, as stereochemistry can significantly alter receptor interactions.

Preparation Methods

Benzyl Protection of the Piperidine Nitrogen

The introduction of the benzyl carbamate group at the piperidine nitrogen is a foundational step. This is typically achieved using benzyl chloroformate (Cbz-Cl) under basic conditions. For example, a stirred solution of piperidine in dichloromethane (DCM) at 0°C is treated with Cbz-Cl and triethylamine (TEA), yielding the protected intermediate benzyl piperidine-1-carboxylate .

Key Reaction Parameters :

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).

  • Temperature : 0°C to room temperature.

  • Yield : >85% after aqueous workup and column purification.

Introduction of the Cyclopropylamino Group

The cyclopropylamino moiety is introduced at the 3-position of the piperidine ring via nucleophilic substitution or palladium-catalyzed coupling.

Nucleophilic Substitution

A halogenated precursor (e.g., 3-bromopiperidine-1-carboxylate) reacts with cyclopropylamine in polar aprotic solvents. For instance, heating 3-bromo-benzyl piperidine-1-carboxylate with excess cyclopropylamine in dimethylformamide (DMF) at 80°C for 12 hours achieves substitution.

Optimization Challenges :

  • Steric hindrance at the 3-position reduces reaction rates.

  • Byproducts from overalkylation require careful stoichiometric control (2:1 amine-to-halide ratio).

Buchwald-Hartwig Amination

Palladium-catalyzed coupling offers higher regioselectivity. A mixture of 3-bromo-benzyl piperidine-1-carboxylate, cyclopropylamine, Pd(OAc)₂, Xantphos ligand, and Cs₂CO₃ in toluene at 100°C facilitates C–N bond formation.

Table 1: Comparison of Substitution Methods

MethodConditionsYield (%)Purity (%)
Nucleophilic SubstitutionDMF, 80°C, 12 h6290
Buchwald-HartwigPd(OAc)₂, Xantphos, toluene, 100°C7895

Industrial-Scale Production

Continuous Flow Synthesis

Industrial protocols favor continuous flow reactors to enhance scalability and safety. For example, a tandem protection-substitution process using microreactors achieves 92% conversion with residence times under 30 minutes.

Advantages :

  • Reduced solvent waste.

  • Precise temperature control minimizes decomposition.

Crystallization and Purification

Final purification involves recrystallization from ethanol/water mixtures or preparative HPLC. Analytical HPLC (C18 column, 254 nm UV) confirms purity >98%, while ¹H NMR (CDCl₃) verifies structural integrity.

Mechanistic and Kinetic Insights

Reaction Kinetics of Substitution

Second-order kinetics govern the nucleophilic substitution, with rate constants (k) of 0.15 L/mol·h at 80°C. The energy of activation (Eₐ) is calculated at 45 kJ/mol, indicating a moderate sensitivity to temperature.

Ligand Effects in Catalytic Coupling

Bulky ligands like Xantphos suppress β-hydride elimination in Pd-catalyzed reactions, improving cyclopropylamine coupling efficiency by 40% compared to PPh₃.

Emerging Methodologies

Enzymatic Resolution

Recent advances employ lipases (e.g., Candida antarctica) for enantioselective synthesis, achieving 99% ee for (S)-isomers. This method reduces reliance on chiral auxiliaries.

Photocatalytic Amination

Visible-light-mediated catalysis using Ru(bpy)₃Cl₂ enables room-temperature cyclopropylamination, though yields remain suboptimal (50–60%) .

Q & A

Q. What are the established synthetic routes for Benzyl 3-(cyclopropylamino)piperidine-1-carboxylate, and how can its structure be validated?

Methodological Answer: The compound is synthesized via a nucleophilic substitution reaction between cyclopropylamine and N-Cbz-4-piperidone under mild alkaline conditions. A reported procedure (General Procedure B, Sequence A) achieved a 94% yield by reacting equimolar amounts (0.500 mmol) of cyclopropylamine and N-Cbz-4-piperidone, followed by isolation as a colorless oil without further purification . Structural validation is performed using 1H^1H NMR spectroscopy: key peaks include aromatic protons (7.40–7.30 ppm, 5H), benzylic CH2_2 (5.15 ppm, s), and cyclopropyl protons (0.51–0.45 ppm and 0.38–0.33 ppm) . Researchers should prioritize NMR and high-resolution mass spectrometry (HRMS) for confirmation.

Q. What safety protocols are recommended for handling this compound given limited toxicological data?

Methodological Answer: Due to insufficient toxicological studies, strict safety measures are critical:

  • Personal Protective Equipment (PPE): Use nitrile gloves, chemical-resistant lab coats, and sealed goggles to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is advised if airborne particles are generated .
  • Ventilation: Work in a fume hood to minimize inhalation risks .
  • Spill Management: Contain spills with inert absorbents (e.g., vermiculite) and avoid aqueous cleanup to prevent environmental release .
  • Storage: Keep in airtight containers under inert gas (N2_2) at 2–8°C to prevent degradation .

Q. How can researchers ensure compound stability during storage?

Methodological Answer: Stability is contingent on storage conditions:

  • Temperature: Store at 2–8°C in a desiccator to avoid thermal degradation .
  • Light Sensitivity: Protect from UV light by using amber glass vials .
  • Moisture Control: Add molecular sieves (3Å) to containers to mitigate hydrolysis .
  • Stability Monitoring: Conduct periodic HPLC analysis (e.g., C18 column, 254 nm UV detection) to assess purity over time .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Methodological Answer: Key optimization strategies include:

  • Catalyst Screening: Test bases like Cs2_2CO3_3 or Et3_3N to enhance nucleophilic substitution efficiency .
  • Solvent Selection: Compare polar aprotic solvents (DMF, DMSO) versus non-polar options (THF) to balance reaction rate and byproduct formation .
  • Purification: If impurities persist, employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (e.g., from ethanol/water mixtures) .

Q. What methodologies are used to assess biological activity, such as HDAC inhibition?

Methodological Answer: To evaluate HDAC inhibition:

  • Enzymatic Assays: Use fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC) with recombinant HDAC isoforms. Measure fluorescence (ex/em: 380/460 nm) to quantify inhibition .
  • Cellular Models: Treat cancer cell lines (e.g., HeLa) and assess apoptosis via flow cytometry (Annexin V/PI staining) or Western blotting (cleaved caspase-3) .
  • Structural Analysis: Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with HDAC catalytic sites .

Q. How can contradictions in stability data be resolved?

Methodological Answer: Discrepancies in stability reports (e.g., conflicting storage recommendations) require systematic validation:

  • Accelerated Stability Testing: Expose the compound to stress conditions (40°C/75% RH for 4 weeks) and monitor degradation via LC-MS .
  • Degradant Identification: Use HRMS and 1H^1H-13C^{13}C HSQC NMR to characterize breakdown products (e.g., hydrolyzed piperidine intermediates) .
  • Container Compatibility: Compare stability in glass vs. polymer containers to rule out leaching or adsorption .

Q. What strategies address challenges in synthesizing and purifying analogs with modified substituents?

Methodological Answer: For analog synthesis (e.g., replacing cyclopropylamine with bulkier amines):

  • Steric Hindrance Mitigation: Increase reaction temperature (80–100°C) and extend reaction times (24–48 hrs) .
  • Microwave-Assisted Synthesis: Reduce reaction times (30–60 mins) while maintaining yields .
  • Purification of Hydrophobic Analogs: Use reverse-phase chromatography (C18 column, acetonitrile/water gradients) .

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